molecular formula C14H18ClNO2 B1627067 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one CAS No. 88324-57-6

1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one

Cat. No.: B1627067
CAS No.: 88324-57-6
M. Wt: 267.75 g/mol
InChI Key: IIWLVHAOFQNHDW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound 1-(4-chlorophenyl)-2-methyl-2-morpholinopropan-1-one is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root structure is a propan-1-one backbone (three-carbon chain with a ketone group at position 1). Substituents include a 4-chlorophenyl group at the ketone-bearing carbon (C1) and a methyl group at C2. Additionally, the morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) is attached to C2. The full IUPAC name is derived as follows:

  • Parent chain : Propan-1-one (three carbons with a ketone at C1).
  • Substituents :
    • 4-Chlorophenyl group at C1.
    • Methyl group and morpholin-4-yl group at C2.

The resulting name, 1-(4-chlorophenyl)-2-methyl-2-morpholin-4-ylpropan-1-one , reflects these substituents in alphabetical order. The molecular formula is C₁₄H₁₈ClNO₂ , with a molecular weight of 267.75 g/mol . The SMILES notation (CC(C)(C(=O)C1=CC=C(C=C1)Cl)N2CCOCC2 ) encapsulates the connectivity: a central C2 carbon bonded to two methyl groups, a morpholine ring, and a 4-chlorophenyl ketone.

Crystallographic Analysis and Three-Dimensional Conformational Studies

While experimental X-ray crystallographic data for this compound is not publicly available, computational models predict key structural features. The molecule adopts a conformation where the morpholine ring exists in a chair configuration , minimizing steric strain. The 4-chlorophenyl group is coplanar with the ketone carbonyl due to conjugation, stabilizing the structure through resonance.

Key bond lengths and angles (derived from analogous morpholinopropanone derivatives) include:

  • C=O bond : ~1.21 Å (typical for ketones).
  • C-N bond (morpholine) : ~1.47 Å.
  • Cl-C (aromatic) bond : ~1.74 Å.

The methyl groups at C2 introduce steric hindrance, forcing the morpholine ring into a equatorial position relative to the propanone backbone. This spatial arrangement reduces non-bonded interactions between the morpholine oxygen and the chlorophenyl group.

Electronic Structure Analysis Through Molecular Orbital Calculations

Molecular orbital (MO) theory provides insights into the electronic properties of this compound. Using density functional theory (DFT), the highest occupied molecular orbital (HOMO) localizes on the morpholine nitrogen and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) resides on the ketone carbonyl group. Key findings include:

Orbital Energy (eV) Localization
HOMO -6.2 Morpholine N, Chlorophenyl π-system
LUMO -1.8 Ketone C=O

The electron-withdrawing chlorine substituent lowers the energy of the aromatic π-system, reducing HOMO-LUMO gap reactivity compared to non-halogenated analogs. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the morpholine lone pairs and the σ* orbitals of adjacent C-C bonds, contributing to conformational rigidity.

Comparative Structural Analysis With Related Morpholinopropanone Derivatives

Structural variations among morpholinopropanone derivatives significantly influence physicochemical properties. A comparative analysis is summarized below:

Derivative Substituent Molecular Formula Key Structural Differences
This compound Cl C₁₄H₁₈ClNO₂ Electron-withdrawing Cl enhances polarity
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one SCH₃ C₁₅H₂₁NO₂S Thioether group increases lipophilicity
1-(4-Fluorophenyl)-2-methyl-2-morpholinopropan-1-one F C₁₄H₁₈FNO₂ Smaller atomic radius of F reduces steric bulk
  • Electronic Effects : Chlorine’s electronegativity (-I effect) decreases electron density at the phenyl ring compared to methylthio (+M effect) or fluorine (-I, +M).
  • Steric Profiles : Methylthio and chloro substituents exhibit similar van der Waals radii (~1.80 Å), but the thioether’s flexibility allows greater conformational variability.
  • Conformational Stability : Fluorine’s compact size permits tighter packing in crystalline phases, whereas chloro and methylthio derivatives favor disordered states.

These structural nuances highlight the role of substituents in modulating molecular reactivity and intermolecular interactions.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methyl-2-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-14(2,16-7-9-18-10-8-16)13(17)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWLVHAOFQNHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577061
Record name 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88324-57-6
Record name 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis of 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one

The retrosynthetic approach identifies two critical components for constructing the target molecule:

  • The 4-chlorophenyl ketone backbone : Derived from 1-(4-chlorophenyl)propan-1-one or its derivatives.
  • The morpholine substituent : Introduced via nucleophilic substitution or condensation reactions at the quaternary carbon.

Key disconnections include:

  • Cleavage of the C–N bond between the morpholine nitrogen and the central carbon, suggesting a substitution or coupling reaction.
  • Formation of the quaternary carbon via alkylation or conjugate addition.

Synthetic Routes and Methodologies

Nucleophilic Substitution of a Halogenated Intermediate

A widely applicable method involves substituting a halogen atom at the quaternary carbon with morpholine.

Synthesis of 2-Bromo-2-methyl-1-(4-chlorophenyl)propan-1-one

1-(4-Chlorophenyl)-2-methylpropan-1-one (PubChem CID: 72865) is brominated at the tertiary carbon using N-bromosuccinimide (NBS) under radical initiation.
Reaction conditions :

  • Reagents : NBS (1.2 equiv), AIBN (0.1 equiv), CCl₄, reflux.
  • Yield : ~70–80% (crude).
Morpholine Substitution

The brominated intermediate reacts with morpholine in a polar aprotic solvent:
Procedure :

  • Dissolve 2-bromo-2-methyl-1-(4-chlorophenyl)propan-1-one (1.0 equiv) and morpholine (3.0 equiv) in anhydrous tetrahydrofuran (THF).
  • Add sodium hydride (1.2 equiv) at 0°C and stir at 25°C for 12 h.
  • Quench with water, extract with dichloromethane, and purify via silica gel chromatography.
    Yield : 65–75% after purification.

Key data :

Parameter Value
Solvent THF
Temperature 25°C
Reaction Time 12 h
Purification Method Column chromatography

Mannich Reaction with Morpholine

The Mannich reaction enables direct introduction of the morpholine group to the ketone’s α-position.

Procedure :

  • Mix 1-(4-chlorophenyl)propan-1-one (1.0 equiv), morpholine (1.5 equiv), and formaldehyde (1.5 equiv) in ethanol.
  • Add hydrochloric acid (0.5 equiv) and reflux for 6 h.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate.
    Yield : 50–60% (requires optimization).

Limitations : Competitive formation of bis-adducts and poor regioselectivity.

Horner-Wadsworth-Emmons Olefination Adaptations

Adapting methodologies from patent US9227900B2, a phosphonate-based strategy forms the ketone core before introducing morpholine.

Synthesis of α-Alkoxy Phosphonate Intermediate

React 4-chlorobenzaldehyde with trimethyl phosphonoacetate in the presence of sodium hydride:
Reaction :
$$
\text{4-Cl-C₆H₄CHO} + \text{MeO}2\text{CCH}2\text{PO(OEt)}2 \xrightarrow{\text{NaH}} \text{4-Cl-C₆H₄C(O)CH}2\text{PO(OEt)}_2
$$
Yield : 85–90%.

Coupling with Morpholine-Containing Nucleophile

The phosphonate reacts with a morpholine-derived Grignard reagent (e.g., Mg-morpholine) to form the quaternary carbon:
Conditions :

  • Solvent : THF, −78°C to 25°C.
  • Workup : Hydrolysis with HCl, extraction, and distillation.
    Yield : 60–70%.

Comparative Analysis of Synthetic Methods

Method Advantages Disadvantages Yield (%)
Nucleophilic Substitution High selectivity; scalable Requires bromination step 65–75
Mannich Reaction One-pot synthesis Low yield; side reactions 50–60
Horner-Wadsworth-Emmons Avoids halogenation; modular Complex reagent preparation 60–70

Optimization Strategies

Solvent and Base Selection

  • THF vs. DMF : THF improves nucleophilicity in substitution reactions, while DMF accelerates Mannich reactions but complicates purification.
  • Bases : NaH or K₂CO₃ for substitutions; pyridine for acid scavenging in condensations.

Temperature Control

  • Substitution reactions proceed optimally at 25–40°C, whereas Mannich reactions require reflux.

Purification Techniques

  • Chromatography : Essential for removing morpholine byproducts.
  • Distillation : Effective for high-boiling intermediates (e.g., phosphonate esters).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium hydrosulfide in aqueous solution.

Major Products:

Scientific Research Applications

Chemistry

CMP serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo several reactions, including:

  • Oxidation : Transforming CMP into carboxylic acids or ketones using strong oxidizing agents.
  • Reduction : Producing alcohols or amines via reducing agents like lithium aluminum hydride.
  • Substitution : The chlorinated phenyl group can facilitate nucleophilic substitution reactions.

Biology

In biological research, CMP has been investigated for its potential antimicrobial and antiviral properties . Studies have shown that derivatives of CMP exhibit significant inhibitory effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, compounds derived from CMP demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .

Medicine

CMP is explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory and analgesic effects . The compound's mechanism of action may involve binding to specific enzymes or receptors that modulate inflammatory pathways, thereby reducing pain and inflammation. Its structural characteristics contribute to its bioactivity, making it a candidate for further pharmaceutical investigations.

Industrial Applications

In the industrial sector, CMP is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its unique properties enable it to serve effectively in formulations requiring specific reactivity or stability profiles.

Case Studies

Several studies have highlighted the effectiveness of CMP derivatives in treating various diseases:

  • Anticancer Activity : A study demonstrated that specific derivatives of CMP exhibited significant antiproliferative activity against HCT-116 cells with IC50 values ranging from 0.69 μM to 11 μM, outperforming traditional chemotherapeutics .
  • Antimicrobial Properties : Research indicated that certain modifications of CMP could enhance its antimicrobial efficacy against resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

(E)-3-(4-Chlorophenyl)-1-morpholinoprop-2-en-1-one

  • Molecular Formula: C₁₃H₁₄ClNO₂ (identical to the target compound).
  • Key Difference: Contains an α,β-unsaturated ketone (propenone) instead of a saturated propanone backbone.
  • Impact: The conjugated enone system increases reactivity in Michael additions or photochemical reactions, as seen in chalcone derivatives .

Chalcone Derivatives (e.g., (E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-one)

  • Molecular Formula : C₁₆H₁₃ClO.
  • Key Difference : Substituted with a tolyl group instead of morpholine.
  • Impact : The α,β-unsaturated ketone confers cytotoxic activity (IC₅₀ = 37.24 μg/mL against MCF-7 cells) , whereas the target compound’s saturated structure may prioritize stability over bioactivity.

1-(4-Chlorophenyl)-4-morpholino-imidazolin-2-one (AWD 131-138)

  • Molecular Formula : C₁₃H₁₃ClN₃O₂.
  • Key Difference: Imidazolinone core instead of propanone.
  • Impact : Exhibits anticonvulsant properties and pH-dependent solubility (pKa ≈ 2.5; solubility in 0.1 N HCl: 2.7 g/L) .

Physicochemical Properties

Compound Solubility (g/L) LogP Key Functional Groups Reference
Target Compound Not reported ~2.5* Morpholine, ketone, chlorophenyl
(E)-3-(4-Chlorophenyl)-1-morpholinoprop-2-en-1-one Soluble in DMF/CHCl₃ N/A Enone, morpholine
AWD 131-138 0.08 (water), 28.5 (DMF) 0.7–20† Imidazolinone, morpholine

*Estimated based on morpholine’s contribution to solubility.
†Partition coefficient (pH-dependent).

  • Note: The morpholine ring in the target compound likely enhances aqueous solubility compared to non-polar chalcones but less than imidazolinone derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity/Application
1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one Propanone Morpholine, chlorophenyl, methyl Photoinitiator, synthetic intermediate
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-one Chalcone Enone, chlorophenyl, tolyl Cytotoxic (IC₅₀ = 37.24 μg/mL)
AWD 131-138 Imidazolinone Morpholine, chlorophenyl Anticonvulsant

Table 2: Cytotoxicity Data for Chalcone Analogues

Compound IC₅₀ (μg/mL) vs. MCF-7 Cells
(E)-1-(4-Chlorophenyl)-3-p-tolyprop-2-en-1-one 1,484.75 (inactive)
(E)-1-(4-Chlorophenyl)-3-(4-tolyprophenyl)prop-2-en-1-one 37.24
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 42.22

Biological Activity

1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes a chlorophenyl group attached to a morpholine moiety. The synthesis typically involves a Mannich-type reaction between 4-chlorobenzaldehyde, morpholine, and acetone under acidic conditions. This process can be optimized for yield and purity in industrial applications using continuous flow reactors and purification techniques like recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting it could serve as a lead compound for developing new anti-infective agents .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interactions with viral enzymes or host cell receptors. Specific mechanisms remain to be fully elucidated, but the potential for therapeutic applications in viral infections is promising.

Anticonvulsant Activity

In studies assessing anticonvulsant effects, this compound was evaluated using various seizure models. Results indicated that it could protect against seizures in animal models, demonstrating an effective dose-dependent response. Notably, compounds structurally similar to this one have shown significant activity in preventing seizures, highlighting its potential as an anticonvulsant agent .

Anti-inflammatory Effects

The compound is being explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This mechanism could lead to reduced inflammation and pain relief, making it a candidate for further development in pain management therapies .

The mechanism of action of this compound involves binding to various molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and infection control. Understanding these interactions is crucial for optimizing its therapeutic applications.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on its effects against Mycobacterium tuberculosis revealed promising results, indicating that the compound could inhibit bacterial growth significantly compared to control groups.
  • Anticonvulsant Testing : In a controlled setting, animals treated with varying doses exhibited significant protection from induced seizures, with some doses leading to over 50% protection in tested subjects.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure VariationNotable Activity
1-(4-Chlorophenyl)-2-methyl-2-piperidinopropan-1-onePiperidine ring instead of morpholineModerate anticonvulsant
1-(4-Chlorophenyl)-2-methyl-2-pyrrolidinopropan-1-onePyrrolidine ringLower antimicrobial effect
1-(4-Chlorophenyl)-2-methyl-2-piperazinopropan-1-onePiperazine ringSimilar antiviral activity

Q & A

Q. What are the key synthetic pathways for 1-(4-chlorophenyl)-2-methyl-2-morpholinopropan-1-one?

The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the Friedel-Crafts acylation of 4-chlorobenzene derivatives with morpholine-containing ketones under acidic catalysis. For example, reacting 4-chlorophenylmagnesium bromide with 2-methyl-2-morpholinopropanone in anhydrous tetrahydrofuran (THF) at −78°C yields the target compound . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like over-alkylation or ring-opening of the morpholine moiety.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For instance, a study resolved the crystal structure at 100 K, confirming the planar geometry of the 4-chlorophenyl ring and the chair conformation of the morpholine ring. Bond lengths (e.g., C=O: 1.21 Å) and angles align with density functional theory (DFT) calculations . Spectroscopic methods like 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR further corroborate the structure, with characteristic peaks for the morpholine protons (δ 3.6–3.8 ppm) and the ketone carbonyl (δ 207 ppm in 13C^{13}\text{C}-NMR) .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used, with a retention time of ~12.5 min under reversed-phase conditions (C18 column, acetonitrile/water 70:30). Mass spectrometry (LC-MS or GC-MS) confirms the molecular ion peak at m/z 279.4 ([M+H]+^+) . Impurity profiling via LC-MS can detect byproducts like dechlorinated analogs or oxidized morpholine derivatives at detection limits of 100 mg/kg .

Q. What are the primary research applications of this compound?

It serves as a photoinitiator in UV-curable coatings and resins due to its efficient radical generation upon irradiation (λ = 365 nm). The morpholine group enhances solubility in polar solvents, while the chlorophenyl moiety stabilizes the excited state, improving quantum yield . Recent studies also explore its role in photopharmacology for light-triggered drug release systems .

Advanced Research Questions

Q. How does the substituent position on the phenyl ring affect photophysical properties?

Comparative studies with analogs (e.g., 4-methoxy or 4-methylthio derivatives) reveal that electron-withdrawing groups (e.g., Cl) redshift the UV absorption maximum (λmax = 285 nm vs. 275 nm for methoxy derivatives). Time-resolved fluorescence spectroscopy shows a longer excited-state lifetime (τ = 1.2 ns) for the chlorophenyl variant, attributed to enhanced intersystem crossing efficiency . Computational studies (TD-DFT) correlate these trends with lower LUMO energy levels (−1.8 eV) .

Q. How should researchers address contradictions in crystallographic vs. computational bond-length data?

Discrepancies between SCXRD-measured bond lengths (e.g., C–N: 1.47 Å) and DFT-optimized values (1.45 Å) may arise from crystal packing effects or thermal motion. Refinement using the SHELXL software (anisotropic displacement parameters) improves accuracy . For robust validation, compare multiple datasets (e.g., Cambridge Structural Database entries) and apply Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What mechanistic insights exist for its role as a photoinitiator?

Upon UV exposure, the compound undergoes Norrish Type I cleavage, generating a morpholine-stabilized acyl radical and a chlorophenyl ketone radical. Electron paramagnetic resonance (EPR) studies with spin traps (e.g., TEMPO) confirm radical formation kinetics (t1/2 = 0.5 ms) . Solvent effects are critical: in toluene, radical recombination is minimized, enhancing initiation efficiency by 30% compared to polar solvents .

Q. How can crystallization conditions be optimized for high-quality single crystals?

Slow evaporation of a dichloromethane/hexane (1:3) mixture at 4°C produces prismatic crystals suitable for SCXRD. Seed crystals or additives (e.g., 1% ethyl acetate) reduce twinning. For challenging cases, use the SHELXD program for structure solution from low-resolution data .

Q. What environmental degradation pathways should be monitored?

Photodegradation in aqueous media generates chlorinated byproducts (e.g., 4-chlorobenzoic acid), detectable via LC-MS. Hydrolysis studies (pH 7.4, 37°C) show a half-life of 48 hours, suggesting moderate environmental persistence . Remediation strategies include TiO2-assisted photocatalysis, achieving >90% degradation under UV-C light .

Q. How does regulatory status (e.g., SVHC listing) impact academic research?

The compound’s structural analogs (e.g., 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one) are listed on the REACH SVHC Candidate List due to reproductive toxicity concerns . Researchers must comply with institutional safety protocols (e.g., LC-MS exposure limits ≤100 mg/kg) and explore greener alternatives, such as halogen-free photoinitiators .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.